(3-硝基苯基)甲磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

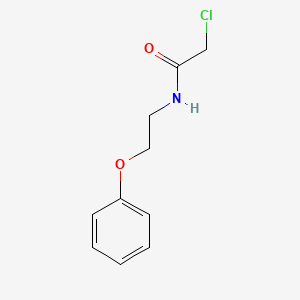

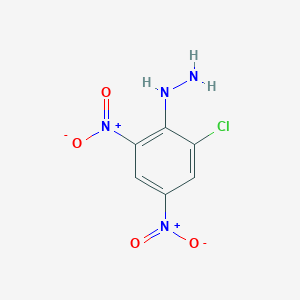

“(3-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137936-30-0 . It has a molecular weight of 219.19 . It is typically in powder form .

Molecular Structure Analysis

The IUPAC name for “(3-Nitrophenyl)methanesulfonyl fluoride” is given as(3-nitrophenyl)methanesulfonyl fluoride . The InChI code for this compound is 1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 . Physical and Chemical Properties Analysis

“(3-Nitrophenyl)methanesulfonyl fluoride” is a powder that is stored at a temperature of 4 degrees Celsius .科学研究应用

有机催化反应

1-氟-1-硝基(苯磺酰)甲烷在仲胺催化下与 α,β-不饱和醛的加成反应展示了其在生产氟代衍生物中的作用。该过程以其对映选择性著称,可以获得具有潜在医药和材料科学应用的化合物 (M. Kamlar 等人,2010)。

酶相互作用研究

甲磺酰氟与乙酰胆碱酯酶相互作用的研究证明了它的抑制特性,提供了对酶机制和潜在治疗靶点的见解。此类研究强调了该化学物质在生物化学和药理学中的实用性 (R. Kitz 和 I. B. Wilson,1963)。

光谱和结构分析

涉及 (3-硝基苯基)甲磺酰氟衍生物的配合物的结构和光谱研究有助于我们了解分子相互作用和反应性。这些发现对于开发新的化学实体和材料至关重要 (I. Binkowska 等人,2001)。

新型合成路线的开发

(3-硝基苯基)甲磺酰氟在通过碳负离子中间体合成乙烯基氟化物中的应用展示了其在促进新的合成途径中的作用。这有助于有机合成领域,为含氟化合物提供了有效的途径 (J. Mccarthy 等人,1990)。

电化学传感应用

电化学传感界面的发展,利用了 (3-硝基苯基)甲磺酰氟的硝基取代衍生物的氟离子识别能力,突出了其在环境监测和分析化学中的潜力。此类应用展示了 (3-硝基苯基)甲磺酰氟在开发用于选择性检测水中离子的工具方面的多功能性 (岳妮等人,2017)。

安全和危害

The safety information for “(3-Nitrophenyl)methanesulfonyl fluoride” indicates that it is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements suggest that the compound is harmful if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of (3-Nitrophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

(3-Nitrophenyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . The compound interacts with AChE, inhibiting its activity and thereby affecting the regulation of acetylcholine. This interaction and the resulting changes can have significant effects on neurotransmission.

属性

IUPAC Name |

(3-nitrophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHJHAMCKIXOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2934036.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![2-[(4-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2934053.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)